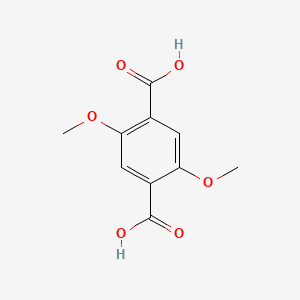

2,5-Dimethoxyterephthalic acid

Vue d'ensemble

Description

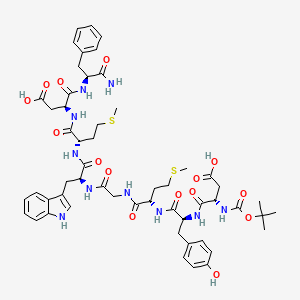

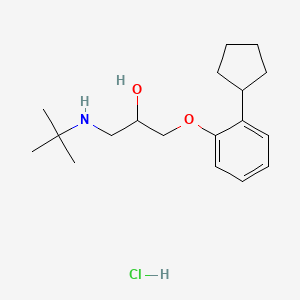

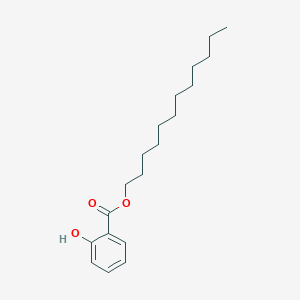

2,5-Dimethoxyterephthalic acid is a chemical compound with the molecular formula C10H10O6 . It is an important intermediate for raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .

Synthesis Analysis

Polyamides were synthesized from 2,5-dimethoxyterephthaloyl dichloride and diamines. Also, polyimines and polyaldoles were prepared from 2,5-dimethoxy-terephthaldehyde with diamines and ketones . Another study reported the one-step synthesis of 2,5-dihydroxyterephthalic acid by the oxidation of p-xylene over M-MCM-41(M=Fe, FeCu, Cu) catalysts .Molecular Structure Analysis

The molecular structure of this compound is nearly planar, with maximum deviations from the least-squares planes calculated for all non-H atoms . The molecular formula is C10H10O6, with an average mass of 226.183 Da and a monoisotopic mass of 226.047745 Da .Chemical Reactions Analysis

In the field of materials science, 2,5-dihydroxyterephthalic acid (H4 - p -DHT) is of special interest because of the two symmetric sets of oxygen donor functional groups (i.e., β-hydroxy acid moieties) . Electrochromism of M-MOF-74 (M = Mg, Mn, Co, or Zn) is reported, which is a honeycomb nano-framework in which hexagonally packed 1D arrays of metal cations are coordinated with 2,5-dihydroxyterephthalic (dhtp) acid linker .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, boiling point of 434.1±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 72.7±3.0 kJ/mol, flash point of 174.6±22.2 °C, and index of refraction of 1.572 .Applications De Recherche Scientifique

Aromatic Polyesters from Biosuccinic Acid

2,5-Dimethoxyterephthalic acid is used as a precursor in the synthesis of aromatic monomers for generating polyesters. These polyesters display varied glass transition temperatures, making them potentially useful in diverse applications (Short et al., 2018).

Supramolecular Interactions in Terephthalic Acid Derivatives

This compound exhibits nearly planar molecular structures and forms unusual intramolecular hydrogen bonds. This property significantly impacts the supramolecular interactions and packing structure in its crystal form, which can have implications in materials science and crystal engineering (Böhle et al., 2011).

Coordination Polymers in Metal-Organic Frameworks

This compound is utilized in forming coordination polymers with metal ions like manganese(II) and zinc(II). These polymers form three-dimensional metal-organic frameworks with unique coordination geometries, which can be relevant in catalysis and material chemistry (Böhle et al., 2011).

Synthesis and Characterization of Polyesters

Polyesters derived from this compound have been synthesized and characterized for their intrinsic viscosity, glass transition temperature, and thermal decomposition. This research contributes to the understanding of the material properties of these polyesters, which could be useful in various industrial applications (Diaz et al., 1983).

Covalent Organic Frameworks as pH Responsive Signaling Scaffolds

The compound has been used to synthesize a β-ketoenamine based covalent organic framework, COF-JLU4, which exhibits photoluminescence properties and can act as a fluorescent pH sensor in aqueous solutions. This application is significant in the development of responsive materials for sensing and signaling (Zhang et al., 2016).

Mécanisme D'action

Target of Action

2,5-Dimethoxyterephthalic acid is primarily used as an organic ligand in the field of materials science . It interacts with alkali and alkaline-earth elements, making the synthesis of numerous coordination polymers possible .

Mode of Action

The compound contains two symmetric sets of oxygen donor functional groups, which are β-hydroxy acid moieties . In its partially or totally deprotonated form, it acts as an efficient organic ligand . It exhibits dual redox-active properties, which make it very interesting as electrode material when combined with alkali and alkaline-earth elements .

Biochemical Pathways

The compound is involved in the synthesis of numerous coordination polymers . It is also used as a precursor to synthesize aromatic monomers . The compound’s interaction with alkali and alkaline-earth elements leads to the formation of various inorganic motifs .

Result of Action

The compound’s action results in the formation of various inorganic motifs with alkali and alkaline-earth elements . The electrochemical assessment of the anhydrous na2(li2)-p-dht compound measured in li half-cell revealed poor performances due to cationic disorder of the two alkali ions in the crystal structure .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of alkali and alkaline-earth elements . The experimental conditions also play a crucial role in the compound’s action .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2,5-Dimethoxyterephthalic acid plays a significant role in biochemical reactions, particularly in the formation of coordination polymers. It interacts with enzymes, proteins, and other biomolecules through its carboxyl and methoxy groups. For instance, it can form complexes with metal ions, which can then interact with proteins and enzymes, altering their activity. The nature of these interactions often involves hydrogen bonding and coordination bonds, which can influence the structural and functional properties of the biomolecules involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves the formation of hydrogen bonds and coordination complexes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its degradation and utilization. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These metabolic pathways can influence the overall metabolic flux and levels of various metabolites within the cell. For example, the compound can be metabolized through oxidative pathways, leading to the production of intermediate compounds that participate in further biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects. Additionally, the distribution of this compound within tissues can influence its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The precise localization of this compound within cells can determine its specific biochemical roles and interactions with other biomolecules .

Propriétés

IUPAC Name |

2,5-dimethoxyterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c1-15-7-3-6(10(13)14)8(16-2)4-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSHXQQBOGFGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396331 | |

| Record name | 2,5-Dimethoxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21004-11-5 | |

| Record name | 2,5-Dimethoxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetramethylol-melamin-dioxy-propylen [German]](/img/structure/B1598623.png)